4-Isopropylpyridine

Descripción general

Descripción

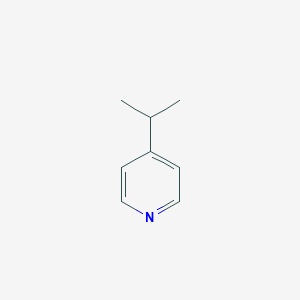

4-Isopropylpyridine (CAS: 696-30-0; molecular formula: C₈H₁₁N) is a pyridine derivative featuring an isopropyl group at the para position. It is a colorless liquid with a boiling point of 177.15°C, a density of 0.913 g/cm³, and a flash point of 54.82°C . This compound is widely utilized in organometallic chemistry, serving as a precursor for fluorinated macrocyclic systems and participating in nucleophilic substitution reactions due to its electron-deficient aromatic ring . Its applications span pharmaceuticals, agrochemicals, and materials science, particularly in catalysis and ligand design .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 4-Isopropylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 1-(pyridin-4-yl)ethanone with n-butyllithium in tetrahydrofuran (THF) at 0°C. The resulting mixture is then treated with palladium hydroxide under a hydrogen atmosphere to yield this compound .

Industrial Production Methods

In industrial settings, this compound can be synthesized by reacting methyl isonicotinate with isopropylmagnesium bromide. This reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions .

Análisis De Reacciones Químicas

Types of Reactions

4-Isopropylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound N-oxide using hydrogen peroxide in acetic acid.

Reduction: Reduction with lithium aluminium hydride leads to the formation of dihydropyridine derivatives.

Substitution: It can undergo electrophilic substitution reactions with organolithium reagents to form tri- and di-substituted pyridines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at elevated temperatures.

Reduction: Lithium aluminium hydride in an inert solvent.

Substitution: Organolithium reagents such as t-butyl-lithium in the presence of electrophiles like benzyl chloride.

Major Products

Oxidation: this compound N-oxide.

Reduction: Dihydropyridine derivatives.

Substitution: Tri- and di-substituted pyridines.

Aplicaciones Científicas De Investigación

4-Isopropylpyridine has several scientific research applications:

Biology: It serves as an intermediate in the synthesis of biologically active molecules.

Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is employed in the production of surfactants and other industrial additives.

Mecanismo De Acción

The mechanism of action of 4-Isopropylpyridine involves its interaction with specific molecular targets. For instance, in reduction reactions, it forms N-lithio-dihydropyridines, which then undergo further transformations. The pathways involved in its reactions are typically governed by the nature of the reagents and conditions used .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural Isomers: 2-Isopropylpyridine and 3-Isopropylpyridine

- Reactivity in Alkyl Nitrate Nitration :

4-Isopropylpyridine undergoes dimerization under alkyl nitrate nitration conditions to form 2,3-bis(4-pyridyl)-2,3-dimethylbutane, whereas 3-isopropylpyridine remains inert under identical conditions . This stark contrast highlights the influence of substituent position on reactivity. - Regioselectivity in Alkylation :

Reactions of N-methoxypyridinium salts with isopropyl iodide yield this compound as a major product (36% yield), while 2- and 6-isopropyl regioisomers form in lower quantities. This regioselectivity is attributed to steric and electronic factors favoring para substitution .

Alkyl-Substituted Pyridines: 4-Methylpyridine and 4-Ethylpyridine

- Catalytic Hydrogenation: In CO₂ hydrogenation processes, 4-methylpyridine converts to 1,4-dimethylpiperidine and 4-ethylpyridine, whereas this compound forms as a minor product, suggesting lower reactivity under these conditions .

- Thermal Stability :

this compound exhibits higher thermal stability compared to 4-vinylpyridine, which undergoes polymerization at elevated temperatures .

Fluorinated Derivatives: Perfluoro-4-Isopropylpyridine

- Nucleophilic Substitution: Perfluoro-4-isopropylpyridine reacts with oxygen-, nitrogen-, and carbon-centered nucleophiles to yield mono-, di-, and tri-substituted derivatives with regioselectivity dependent on reaction conditions. For example, sodium azide produces 2-azido and 2,6-diazido derivatives . Non-fluorinated analogs like this compound show slower reaction kinetics due to reduced electron withdrawal .

- Rotational Barriers :

The perfluoro-isopropyl group in fluorinated derivatives exhibits rotational barriers of 12–14 kcal/mol, as measured by ¹⁹F NMR spin-saturation transfer experiments .

Propyl-Substituted Pyridines: 4-Propylpyridine

- Oxidative Behavior: In aerobic oxidation, this compound forms hydroperoxide crystals (this compound hydroperoxide), while 4-propylpyridine (CAS: 1122-81-2) remains unoxidized under the same conditions, indicating the tertiary carbon in the isopropyl group enhances oxidative susceptibility .

Data Tables

Table 1: Physical Properties of Selected Pyridine Derivatives

| Compound | CAS Number | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | Flash Point (°C) |

|---|---|---|---|---|---|

| This compound | 696-30-0 | 121.18 | 0.913 | 177.15 | 54.82 |

| 4-Propylpyridine | 1122-81-2 | 121.18 | N/A | N/A | N/A |

| 4-Methylpyridine | 108-89-4 | 93.13 | 0.955 | 145.0 | 40.0 |

Table 2: Reactivity Comparison in Substitution Reactions

| Compound | Reaction with NaN₃ | Major Products | Yield (%) |

|---|---|---|---|

| This compound | No reaction | - | - |

| Perfluoro-4-isopropylpyridine | 2-Azido derivatives | Mono- (65%), Di- (22%) | 87 |

| 3-Isopropylpyridine | No reaction | - | - |

Key Research Findings

Dimerization vs. Nitration : this compound forms dimers (e.g., 2,3-bis(4-pyridyl)-2,3-dimethylbutane) under nitration conditions, while tertiary nitro intermediates are undetectable, suggesting an electron-transfer mechanism .

Fluorination Effects : Perfluoro-4-isopropylpyridine exhibits enhanced reactivity in macrocycle synthesis, enabling the creation of cation- and anion-binding systems via Pd-catalyzed coupling .

Regioselectivity Control : Base choice (e.g., K₂CO₃ vs. bulky bases) significantly alters regioselectivity in alkylation reactions, favoring kinetic (2-isopropyl) or thermodynamic (4-isopropyl) products .

Actividad Biológica

4-Isopropylpyridine (CHN) is a heterocyclic organic compound belonging to the pyridine family. Its unique structure, characterized by an isopropyl group at the 4-position of the pyridine ring, contributes to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : Approximately 149.22 g/mol

- Chemical Structure : The compound features a pyridine ring substituted with an isopropyl group, which influences its solubility and reactivity.

Pharmacological Activities

This compound has been investigated for various biological activities, particularly its role as an enzyme inhibitor and its potential therapeutic applications.

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes, particularly cyclooxygenase (COX) enzymes involved in inflammatory processes. Inhibition of COX-1 and COX-2 is significant for developing anti-inflammatory drugs.

- Cyclooxygenase Inhibition : Studies have shown that compounds structurally related to this compound can inhibit COX enzymes effectively. For instance, derivatives of pyridine have demonstrated IC values against COX-2 ranging from 23.8 μM to 42.1 μM, indicating moderate potency compared to standard anti-inflammatory agents .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Case Study : A study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone, particularly against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Binding : The compound binds to the active sites of COX enzymes, preventing substrate access and subsequent prostaglandin synthesis, which is crucial in inflammatory responses.

- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes easily, enhancing its bioavailability and efficacy against microbial targets.

Table 1: Summary of Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-isopropylpyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves alkylation or nitration reactions. For example, alkyl nitrate nitration of pyridine derivatives under controlled conditions (e.g., using n-propyl nitrate and nitric acid) can yield this compound. Key equipment includes a mechanically stirred reactor with a Dry Ice condenser and pressure-equalizing addition funnel . Gas chromatography (SF-96, SE-30 columns) and NMR spectroscopy (e.g., Varian A-60 spectrometer with tetramethylsilane as an internal standard) are critical for purity assessment . Yield optimization requires precise temperature control and stoichiometric ratios of reagents.

Q. How is this compound characterized spectroscopically, and what are the diagnostic spectral markers?

- Methodological Answer : Infrared (IR) spectra (Perkin-Elmer Models 21/421) reveal C-H stretching vibrations (~3050 cm⁻¹ for aromatic protons) and ring deformation modes (~1600 cm⁻¹). Nuclear magnetic resonance (NMR) spectra (e.g., 300 MHz ¹H-NMR in toluene) show distinct signals: pyridine ring protons at δ 7.5–8.5 ppm and isopropyl groups at δ 1.2–1.4 ppm (CH₃) and δ 2.5–3.0 ppm (CH) . Gas chromatography-mass spectrometry (GC-MS) further confirms molecular weight and fragmentation patterns.

Q. What are the common side reactions during functionalization of this compound, and how are they mitigated?

- Methodological Answer : Side reactions like dimerization or over-nitration can occur during nitration. Acid-free conditions and controlled reagent addition minimize dimer formation . For hydroboration reactions (e.g., cobalt-catalyzed double hydroboration), inert atmospheres (argon/nitrogen) and anhydrous solvents (toluene) prevent boron reagent degradation . Reaction monitoring via thin-layer chromatography (TLC) or in-situ NMR helps terminate reactions at optimal conversion.

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its reactivity in transition-metal-catalyzed reactions?

- Methodological Answer : The isopropyl group introduces steric hindrance, slowing coordination to metal centers (e.g., cobalt in hydroboration) but enhancing regioselectivity. Electronic effects from the pyridine ring’s nitrogen lone pair facilitate ligand-to-metal charge transfer, critical in catalytic cycles. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electron density distribution and predict reactivity . Comparative studies with 4-picoline or 4-phenylpyridine isolate steric vs. electronic contributions .

Q. How can contradictory data in nitration reaction outcomes (e.g., dimer vs. monomer formation) be systematically resolved?

- Methodological Answer : Contradictions often arise from variations in acid concentration or temperature. Controlled experiments with standardized conditions (e.g., 0.5 M HNO₃ at 25°C vs. 50°C) isolate critical variables. Spectroscopic re-analysis (e.g., ¹H-NMR integration ratios) quantifies dimer/monomer ratios . Kinetic studies (e.g., time-resolved IR) track intermediate formation. Peer validation via independent replication (following protocols in ) ensures reproducibility.

Q. What advanced strategies are employed to study the solid-state structure and supramolecular interactions of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves molecular packing and hydrogen-bonding networks (e.g., disulfide-linked derivatives like 2-(4-pyridyl)-2-propyl disulfide) . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. Computational tools (Mercury 4.0) visualize π-π stacking and van der Waals interactions. For hygroscopic or air-sensitive compounds, synchrotron-based XRD under inert conditions is recommended .

Q. Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

- Answer : Document all parameters: reagent purity (e.g., Baker Analyzed grade HNO₃), equipment calibration (e.g., GC column temperature gradients), and environmental controls (humidity <30%) . Report negative results (e.g., failed crystallization attempts) in supplementary materials to guide troubleshooting . Use IUPAC nomenclature and standardized units (ISO 80000-2) for data reporting .

Q. What statistical approaches are appropriate for analyzing spectroscopic or catalytic data?

- Answer : For NMR/GC data, use peak integration with error margins (±2% for triplicate runs). Catalytic turnover numbers (TONs) require normalization to metal loading and reaction time. Apply ANOVA for comparative studies (e.g., ligand effects on TONs) and report confidence intervals (95% CI) . Open-source tools (e.g., R or Python’s SciPy) enable robust statistical modeling .

Q. Data Presentation Guidelines

Q. How should researchers present conflicting or ambiguous spectral data in publications?

- Answer : Annotate spectra with asterisks (*) for minor impurities and provide alternative structural assignments in supplementary files . Use tables to compare observed vs. calculated spectroscopic values (e.g., ¹³C-NMR shifts) and highlight deviations >5% . Transparently discuss limitations (e.g., overlapping signals in crowded spectral regions) .

Propiedades

IUPAC Name |

4-propan-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-7(2)8-3-5-9-6-4-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGXNJWEDDQLFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061013 | |

| Record name | 4-Isopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Isopropylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

696-30-0 | |

| Record name | 4-Isopropylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Isopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOPROPYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC9488R41O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.